Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate
Description
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate is a phosphonate ester featuring a phenoxazine-derived moiety. Phosphonates are widely used as enzyme inhibitors, antimicrobial agents, and intermediates in multistep syntheses due to their stability and tunable reactivity .
Properties
CAS No. |
797763-43-0 |
|---|---|
Molecular Formula |
C17H18NO6P |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
7-(diethoxyphosphorylmethoxy)phenoxazin-3-one |
InChI |
InChI=1S/C17H18NO6P/c1-3-22-25(20,23-4-2)11-21-13-6-8-15-17(10-13)24-16-9-12(19)5-7-14(16)18-15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
HKHZDUPERZHDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable phenoxazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxazinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
The following analysis compares the target compound with structurally analogous diethyl phosphonates, focusing on substituent effects, synthesis methods, and biological activities.
Structural and Spectral Comparisons
Key structural analogs include β-lactam-, benzyl-, and indolin-substituted diethyl phosphonates. Their molecular weights, substituents, and spectral data are summarized below:
Key Observations :
- Bromophenyl (6d) and boronic ester (2) substituents improve electrophilicity and cross-coupling reactivity, respectively, whereas the furan (6e) group may enhance metabolic stability .
Biological Activity
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H13N5O5
- Molecular Weight : 295.25 g/mol
- IUPAC Name : 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic acid .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The phenoxazine moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. Additionally, the phosphonate group may enhance the compound's bioavailability and stability in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- DNA Intercalation : The phenoxazine derivative has shown the ability to intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Q & A
Q. Why do conflicting reports exist on the cytotoxicity of phenoxazine-phosphonate hybrids?
- Answer: Variations in cell line sensitivity, assay protocols (e.g., incubation time), and compound purity contribute to discrepancies. For instance, impurities ≤2% can alter IC50 values by orders of magnitude. Standardized testing (e.g., NCI-60 panel) and stringent QC (e.g., ≥98% purity by HPLC) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
